7-フルオロキノリン-5-オール

概要

説明

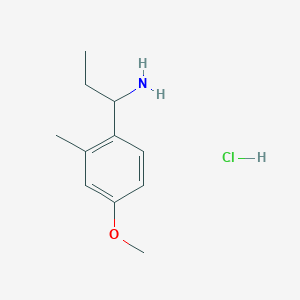

7-Fluoroquinolin-5-ol is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of fluoroquinolones, a family to which 7-Fluoroquinolin-5-ol belongs, involves various synthetic approaches. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinolin-5-ol is represented by the InChI code: 1S/C9H6FNO/c10-6-4-8-7 (9 (12)5-6)2-1-3-11-8/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

7-Fluoroquinolin-5-ol is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

抗腫瘍活性

7-フルオロキノリン-5-オールは、HeLa細胞などの哺乳類癌細胞におけるトポイソメラーゼII阻害剤として有効性を示している化合物との構造類似性から、癌研究で潜在的な用途を持つ可能性があります。 この酵素はDNA複製と細胞分裂に不可欠であり、抗腫瘍薬の標的となっています .

合成方法

この化合物のユニークな構造により、環化反応や環状付加反応、ハロゲン原子の置換反応、またはジアザ基を利用したさまざまな合成方法が可能です。 これらの方法は、研究目的のために特定の特性を持つ誘導体を生成するように調整できます .

電気化学センサー

電気化学センシングの分野では、7-フルオロキノリン-5-オールは、高選択性と再現性を持つセンサーの開発に使用できます。 このようなセンサーは、環境モニタリングまたは医薬品分析において、微量の汚染物質や有効成分を検出するために適用できます .

作用機序

Target of Action

The primary targets of 7-Fluoroquinolin-5-ol are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, and their inhibition disrupts this process, leading to bacterial cell death .

Mode of Action

7-Fluoroquinolin-5-ol interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by the enzymes, blocking the progress of the replication fork . The cytotoxicity of 7-Fluoroquinolin-5-ol likely involves a two-step process: conversion of the topoisomerase-7-Fluoroquinolin-5-ol-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by 7-Fluoroquinolin-5-ol primarily involve DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, 7-Fluoroquinolin-5-ol disrupts DNA replication, leading to cell death .

Pharmacokinetics

Fluoroquinolones, a class of drugs to which 7-fluoroquinolin-5-ol belongs, are generally known for their concentration-dependent bactericidal activity . They have been identified as having peak/MIC and AUC/MIC ratios as possible pharmacodynamic predictors of clinical and microbiological outcome, as well as the development of bacterial resistance .

Result of Action

The molecular and cellular effects of 7-Fluoroquinolin-5-ol’s action primarily involve the disruption of DNA replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, 7-Fluoroquinolin-5-ol prevents these enzymes from carrying out their normal functions, which in turn disrupts the replication of bacterial DNA .

Action Environment

The action, efficacy, and stability of 7-Fluoroquinolin-5-ol can be influenced by various environmental factors. It’s important to note that the effectiveness of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of multidrug efflux pumps .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-fluoroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYGHHLBDSWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)

![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)

![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)

![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)

![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)

![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)

![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)

![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)

![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)

![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)